![molecular formula C26H28N4O2S B15154486 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B15154486.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group, a phenyl ring, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Coupling with Phenyl Ring: The benzylpiperazine is then coupled with 4-bromophenyl isocyanate to form the intermediate 1-[4-(4-benzylpiperazin-1-yl)phenyl]urea.
Introduction of the Thiourea Group: The final step involves the reaction of the intermediate with 2-methoxybenzoyl isothiocyanate to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The thiourea moiety can be reduced to form a thiol or amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of 1-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(2-methoxybenzyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-(4-Benzylpiperazin-1-yl)phenylurea: Similar structure but lacks the methoxybenzoyl and thiourea groups.
4-(4-Benzylpiperazin-1-yl)phenylthiourea: Similar but lacks the methoxybenzoyl group.
1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)thiourea: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHOXYBENZOYL)THIOUREA is unique due to its combination of a piperazine ring, a benzyl group, a phenyl ring, and a thiourea moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C26H28N4O2S |
|---|---|
分子量 |
460.6 g/mol |
IUPAC 名称 |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C26H28N4O2S/c1-32-24-10-6-5-9-23(24)25(31)28-26(33)27-21-11-13-22(14-12-21)30-17-15-29(16-18-30)19-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H2,27,28,31,33) |
InChI 键 |
OUQMRSIVBLGSJV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B15154411.png)
![2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15154417.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15154419.png)
amino}benzamide](/img/structure/B15154435.png)
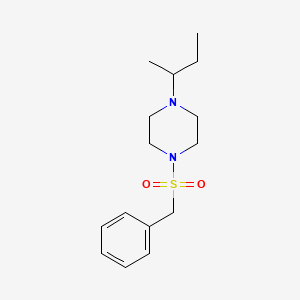
![3-[(3,4-dimethoxyphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B15154439.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)
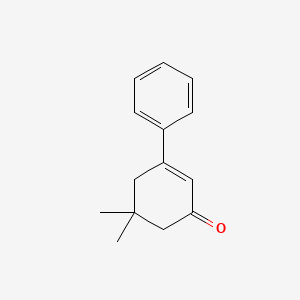
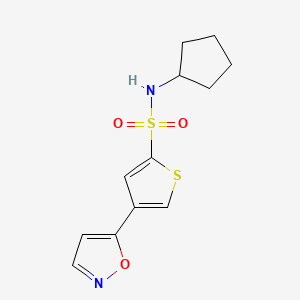
![N-(2-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154473.png)
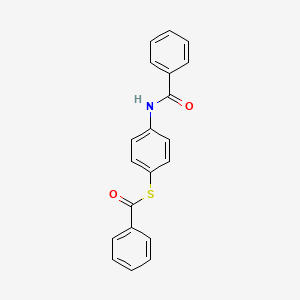
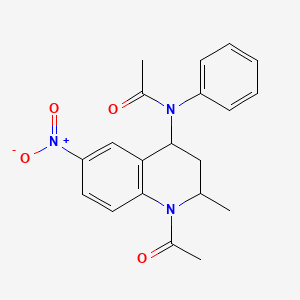
![4-hydroxy-5-(4-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154488.png)
![7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154492.png)
